molecular formula C11H19ClN4 B020873 5-(4-氯丁基)-1-环己基-1H-四唑 CAS No. 73963-42-5

5-(4-氯丁基)-1-环己基-1H-四唑

货号 B020873
CAS 编号: 73963-42-5
分子量: 242.75 g/mol
InChI 键: INTQSGGUSUSCTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole involves a convenient process starting from δ-valerolactone and cyclohexylamine. Appropriate cyclocondensation reagents and phase transfer catalysts are selected to achieve a product yield of 78%. This process underscores the compound's importance as an intermediate for drugs targeting blood platelet aggregation inhibition (Jia-Jun Yi, 2003).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structures of tetrazole derivatives, including 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole. These studies reveal that tetrazole rings in such compounds are essentially planar. The crystallographic analysis provides insights into the spatial arrangement and molecular geometry, contributing to a deeper understanding of the compound's chemical behavior and reactivity (B. Al-Hourani et al., 2015).

科学研究应用

  1. 质子交换膜应用:一项研究合成了5-(4-羟基苯基)-1H-四唑,这是5-(4-氯丁基)-1-环己基-1H-四唑的衍生物,适用于质子交换膜应用,因其环保性质和高达92.5%的产率(Wang et al., 2012)

  2. 血小板聚集抑制剂:N-环己基-5-(4'-氯丁基)-1H-四唑,与所讨论的化合物密切相关,是抑制血小板聚集的药物生产中的重要中间体,产率显著为78% (Yi, 2003)

  3. 药物化学类似物:5-取代-1H-四唑可作为药物化学中对羧酸的代谢抵抗替代物,提供多样的合成方法(Herr, 2002)

  4. 合成与药物设计:由于其高脂溶性和代谢抵抗性,这些化合物在合成和药物设计中是有价值的中间体(Roh, Vávrová, & Hrabálek, 2012)

  5. 材料科学应用:一项研究提出了一种高温微反应器方法用于合成5-取代-1H-四唑,表明在材料科学和药物化学中具有潜在应用(Gutmann, Roduit, Roberge, & Kappe, 2010)

  6. 合成中的催化作用:氯化铜(I)作为高效合成5-取代-1H-四唑的环保催化剂(Esirden, Başar, & Kaya, 2015)

  7. 农业和医药:开发了一种无溶剂条件下制备5-芳氧基四唑的环保方法,暗示在医药和农业中的应用(Khamooshi & Jhaleh, 2013)

属性

IUPAC Name

5-(4-chlorobutyl)-1-cyclohexyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTQSGGUSUSCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459132
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73963-42-5
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73963-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of N-cyclohexyl-5-chloropentanamide (4.36 g, 0.020 mol) in benzene (30 ml) at 0° C. was treated with phosphorous pentachloride (4.4 g, 0.021 mol) in portions over 10 minutes. When the addition was complete the reaction was stirred for an additional 2 hours at 18° C. The solution was then cooled to 0° C. and treated with a solution of hydrazoic acid (0.04 mol) in benzene (50 ml) (prepared according to the method described in Reagents for Organic Synthesis, Volume 1, L. F. Fieser and M. Fieser, John Wiley and Sons (New York: 1967). The resulting solution was stirred at 0° C. for an additional 1.5 hours and at 18° C. for 48 hours and then heated under reflux for an additional 3 hours. The solvent was evaporated off under reduced pressure and the resulting residue was dissolved in ethyl acetate (250 ml). The resulting solution was washed with saturated aqueous sodium hydrogen carbonate (3×100 ml), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude product. The crude product was purified by recrystallization from ethyl acetate-hexane to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a colorless crystalline solid, having a melting point of 50°-51° C. and the following physical characteristics:
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 6
Reactant of Route 6
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Q & A

Q1: What are the potential genotoxic concerns associated with 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole?

A: 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole contains a primary alkyl chloride group, a structural feature known to raise concerns about potential genotoxic activity []. Genotoxic substances can damage DNA, potentially leading to mutations and increasing cancer risk. Therefore, regulatory agencies often request strict control of this impurity in the final active pharmaceutical ingredient (API) of Cilostazol.

Q2: How is the presence of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole monitored in Cilostazol?

A: A validated HPLC/MS limit test method has been developed to specifically detect and quantify 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole in both Cilostazol API and commercially available drug products []. This method ensures that the levels of this potential genotoxic impurity remain below the established regulatory limits.

Q3: What is the synthetic route for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole?

A: The synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole begins with tetrahydro-2H-pyran-2-one and cyclohexylamine reacting to form N-cyclohexyl-5-hydroxy-pentanamide []. Subsequently, phosphorus pentachloride (PCl5) is added, and the reaction proceeds with sodium azide (NaN3) in the presence of pyridine as a phase-transfer catalyst, yielding the final compound with a total yield of 76.7% [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。